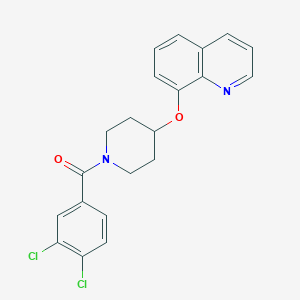

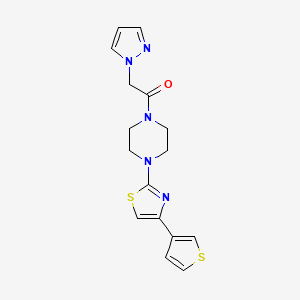

![molecular formula C23H15N3O3 B2767142 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 394229-56-2](/img/structure/B2767142.png)

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide, also known as BIX-01294, is a small molecule inhibitor of histone methyltransferase G9a. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections.

Scientific Research Applications

Docking Studies for Breast Cancer

A series of chromeno[4,3-b]pyridine derivatives, which share structural similarities with N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide, has been designed and synthesized. These compounds have been evaluated for their anticancer activities against breast cancer cell lines through computational ADME, Lipinski's analysis, and molecular docking studies. The research highlights the importance of the oxolone moiety for interaction and identifies compounds with high activity towards breast cancer cells (Abd El Ghani, Elmorsy, & Ibrahim, 2022).

Antioxidant and Antibacterial Agents

Another research focus involves the synthesis and biological evaluation of coumarin-based benzothiazole derivatives, which are structurally related to this compound. These studies encompass the design, synthesis, and evaluation of these derivatives as potential antioxidant and antibacterial agents. The research showcases the use of docking studies for identifying lead molecules with significant antioxidant and antibacterial potential (Gadhave et al., 2022).

Synthesis of Heterocyclic Compounds

The compound's scaffold is also utilized in the synthesis of heterocyclic compounds with potential antimicrobial activity. For instance, thiosemicarbazide derivatives serve as a building block for synthesizing various heterocyclic compounds, demonstrating the versatility of this compound-related structures in drug discovery and development (Elmagd et al., 2017).

Metal Ion Detection in Cancer Cells

Moreover, the structural motif of this compound is explored in the context of metal ion detection within human liver cancer cells (HepG2). The compound has been involved in studies focusing on the oxidative dehydrogenation of a coumarinyl scaffold with copper ion detection, illustrating its potential application in diagnostic and therapeutic contexts (Dey et al., 2019).

Mechanism of Action

Target of Action

Compounds with a similar benzimidazole structure have been reported to interact with a variety of biological targets, including enzymes, receptors, and dna .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor signaling, or intercalating with dna .

Biochemical Pathways

Benzimidazole derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Benzimidazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .

Result of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .

Properties

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3O3/c27-19-13-21(29-20-8-4-1-5-16(19)20)23(28)24-15-11-9-14(10-12-15)22-25-17-6-2-3-7-18(17)26-22/h1-13H,(H,24,28)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFUQZUXXZWATG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

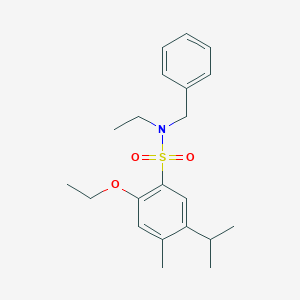

![Ethyl 2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]acetate](/img/structure/B2767062.png)

methanone](/img/structure/B2767070.png)

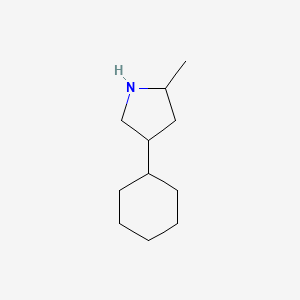

![N-[(1S)-1-(2,4-Dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2767074.png)

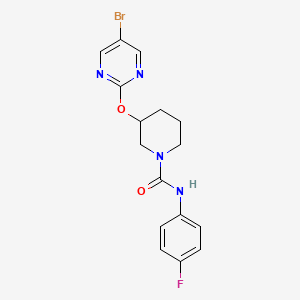

![2-chloro-N-[3-(dimethylsulfamoyl)-4-ethoxyphenyl]-6-methylpyridine-4-carboxamide](/img/structure/B2767075.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2767079.png)

![5-[(4-methylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2767080.png)